![molecular formula C8H7N3O B061005 1-Methoxypyrido[3,4-d]pyridazine CAS No. 162022-90-4](/img/structure/B61005.png)
1-Methoxypyrido[3,4-d]pyridazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methoxypyrido[3,4-d]pyridazine is a heterocyclic compound that has attracted significant attention in the scientific community due to its potential applications in various fields. This compound has a unique chemical structure that makes it a promising candidate for drug development, as well as for studying its biochemical and physiological effects. In
科学研究应用
1-Methoxypyrido[3,4-d]pyridazine has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. This compound has shown promising results as an anticancer agent, with studies demonstrating its ability to inhibit the proliferation of cancer cells and induce apoptosis. It has also been studied for its potential as an anti-inflammatory agent, with studies showing its ability to reduce inflammation and oxidative stress in animal models.
作用机制
The mechanism of action of 1-methoxypyrido[3,4-d]pyridazine is not fully understood, but studies have suggested that it may act through multiple pathways. One proposed mechanism is its ability to inhibit the activity of cyclin-dependent kinases, which are involved in cell cycle regulation and are overexpressed in cancer cells. Another proposed mechanism is its ability to activate the AMP-activated protein kinase pathway, which is involved in energy metabolism and has been implicated in cancer and metabolic diseases.
生化和生理效应
Studies have shown that 1-methoxypyrido[3,4-d]pyridazine has a range of biochemical and physiological effects. In addition to its anticancer and anti-inflammatory effects, this compound has been shown to have neuroprotective effects, with studies demonstrating its ability to protect against oxidative stress and inflammation in the brain. It has also been studied for its potential as an antidiabetic agent, with studies showing its ability to improve glucose tolerance and insulin sensitivity in animal models.
实验室实验的优点和局限性
One advantage of using 1-methoxypyrido[3,4-d]pyridazine in lab experiments is its unique chemical structure, which makes it a promising candidate for drug development. Its ability to target multiple pathways also makes it a versatile compound for studying various diseases. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in vivo. This can be overcome by using appropriate solvents or by modifying the compound to improve its solubility.
未来方向
There are several future directions for research on 1-methoxypyrido[3,4-d]pyridazine. One direction is to further investigate its mechanism of action and identify its molecular targets. This can help to improve our understanding of the compound's effects and aid in drug development. Another direction is to study its potential as a treatment for metabolic diseases, such as diabetes and obesity. Additionally, further studies are needed to explore its safety and toxicity profile, as well as its potential interactions with other drugs.
Conclusion
In conclusion, 1-methoxypyrido[3,4-d]pyridazine is a promising compound for scientific research, with potential applications in various fields. Its unique chemical structure, multiple pathways of action, and range of biochemical and physiological effects make it a versatile compound for studying various diseases. Further research is needed to fully understand its mechanism of action, as well as its potential as a treatment for various diseases.
合成方法
The synthesis of 1-methoxypyrido[3,4-d]pyridazine involves the condensation of 2-aminopyridine with an α,β-unsaturated ketone in the presence of a Lewis acid catalyst. This reaction results in the formation of a pyridazine ring fused with a pyridine ring, with a methoxy group attached to the pyridine ring. The yield of this reaction can be improved by optimizing the reaction conditions, such as the choice of solvent, temperature, and reaction time.
属性
CAS 编号 |
162022-90-4 |
|---|---|
产品名称 |
1-Methoxypyrido[3,4-d]pyridazine |
分子式 |
C8H7N3O |
分子量 |
161.16 g/mol |
IUPAC 名称 |
1-methoxypyrido[3,4-d]pyridazine |
InChI |
InChI=1S/C8H7N3O/c1-12-8-7-2-3-9-4-6(7)5-10-11-8/h2-5H,1H3 |
InChI 键 |
SVRYJWKVKVSUSE-UHFFFAOYSA-N |
SMILES |
COC1=C2C=CN=CC2=CN=N1 |
规范 SMILES |
COC1=C2C=CN=CC2=CN=N1 |
其他 CAS 编号 |
162022-90-4 |
同义词 |
1-METHOXYPYRIDO[3,4-D]PYRIDAZINE |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



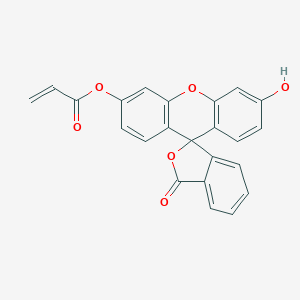

![Methyl N-[(2,2,2-trifluoroacetyl)amino]carbamate](/img/structure/B60928.png)
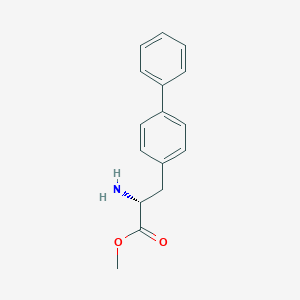
![2,3-Dihydrofuro[3,2-b]pyridine-5-carbonitrile](/img/structure/B60937.png)
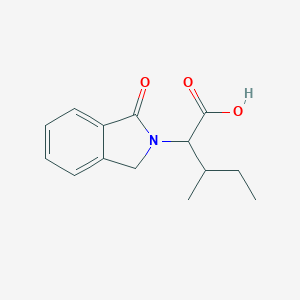
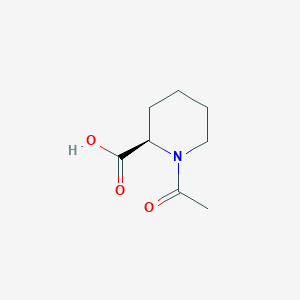
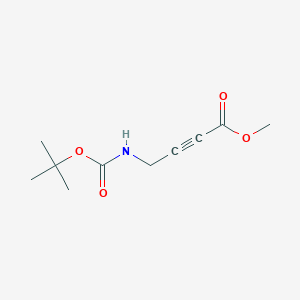
![N~1~-[(Trimethoxysilyl)methyl]hexane-1,6-diamine](/img/structure/B60953.png)
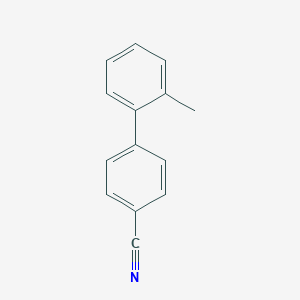

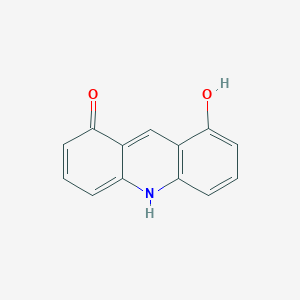
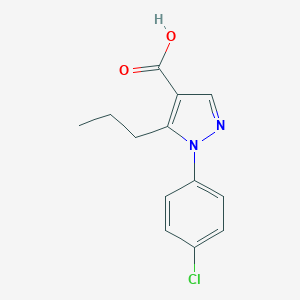
![2-{4-[(3,4-Dichlorobenzyl)oxy]phenyl}acetonitrile](/img/structure/B60966.png)